Treosulfan

Descripción

Propiedades

IUPAC Name |

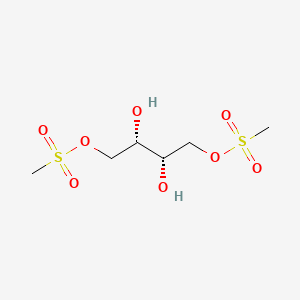

[(2S,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOZVAOBBQLRI-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8S2 | |

| Record name | TREOSULPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026173 | |

| Record name | Treosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Treosulphan is an odorless white crystalline powder. (NTP, 1992) | |

| Record name | TREOSULPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | TREOSULPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

299-75-2 | |

| Record name | TREOSULPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Treosulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Treosulfan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Treosulfan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Treosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Treosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TREOSULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO61ER3EPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TREOSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216 °F (NTP, 1992) | |

| Record name | TREOSULPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Treosulfan: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan is a bifunctional alkylating agent used as a conditioning treatment prior to allogeneic hematopoietic stem cell transplantation (alloHSCT).[1] It is a prodrug that, under physiological conditions, converts to reactive epoxide intermediates which exert cytotoxic effects through DNA alkylation.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Properties and Structure

This compound, with the IUPAC name (2S,3S)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate, is a white to off-white crystalline powder.[1][4] Its chemical structure is characterized by a butane (B89635) backbone with two hydroxyl groups and two methanesulfonate (B1217627) esters. The stereochemistry of the chiral carbons is crucial for its biological activity.

| Property | Value | References |

| IUPAC Name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate | |

| Synonyms | L-Threitol-1,4-bis(methanesulfonate), Dihydroxybusulfan, Ovastat, Treosulphan, NSC-39069 | |

| Chemical Formula | C₆H₁₄O₈S₂ | |

| Molecular Weight | 278.29 g/mol | |

| Melting Point | 101.5-105 °C (214.7-221.0 °F) | |

| Solubility | Water: Soluble (7% m/v), ≥100 mg/mL at 66 °F. DMSO: 100 mg/mL. | |

| Stability | Slowly hydrolyzes at pH 7.5 and 77°F. Stable in acidic conditions. |

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is a prodrug that is pharmacologically inactive. Under physiological conditions (pH > 5 and body temperature), it undergoes a non-enzymatic conversion to its active epoxide metabolites. This process involves a sequential intramolecular nucleophilic substitution.

The primary active metabolites are (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and subsequently (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). These highly reactive epoxides function as bifunctional alkylating agents. They form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) residues, leading to the formation of DNA interstrand cross-links. This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound from L-Tartaric Acid

A common and efficient method for the synthesis of this compound starts from L-tartaric acid. The following is a representative protocol synthesized from patent literature.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

-

To a suspension of L-tartaric acid in methanol (B129727), add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reflux the mixture until a clear solution is obtained.

-

Neutralize the reaction with anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain dimethyl 2,3-O-isopropylidene-L-tartrate as a colorless oil.

Step 2: Reduction to (2S,3S)-2,3-O-Isopropylidene-L-threitol

-

Prepare a suspension of lithium aluminium hydride (LAH) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0°C.

-

Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in the same solvent to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture to 0°C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield (2S,3S)-2,3-O-isopropylidene-L-threitol.

Step 3: Mesylation to (2S,3S)-2,3-O-Isopropylidene-L-threitol-1,4-bis(methanesulfonate)

-

Dissolve (2S,3S)-2,3-O-isopropylidene-L-threitol in dichloromethane (B109758) (DCM) and cool to 0°C.

-

Add triethylamine (B128534) or pyridine (B92270) as a base.

-

Slowly add methanesulfonyl chloride to the solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a few hours and then allow it to warm to room temperature.

-

Wash the reaction mixture sequentially with cold water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 4: Deprotection to this compound

-

Dissolve the (2S,3S)-2,3-O-isopropylidene-L-threitol-1,4-bis(methanesulfonate) in a mixture of methanol and concentrated hydrochloric acid or formic acid.

-

Stir the solution at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., acetone/di-isopropyl ether, methanol).

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution briefly.

-

Hot filter the solution to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method is suitable for the quantification of this compound and its epoxy metabolites in biological matrices after derivatization.

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., dinitrobiphenyl).

-

Add a 10% solution of sodium diethyldithiocarbamate (B1195824) to derivatize this compound and its epoxy metabolites.

-

Vortex the mixture and allow it to react.

-

Extract the derivatized compounds with a suitable organic solvent (e.g., a mixture of dichloromethane and acetonitrile).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of this compound and its metabolites.

-

Sample Preparation:

-

To an acidified plasma sample (100 µL), add an isotope-labeled internal standard.

-

Precipitate proteins by adding methanol.

-

Centrifuge the sample and dilute the supernatant with an acidic solution (e.g., 3% formic acid).

-

-

LC-MS/MS Conditions:

-

LC System: UPLC system.

-

Column: C18 column.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.

-

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The provided experimental protocols for synthesis, purification, and analysis offer a valuable resource for researchers and drug development professionals working with this important chemotherapeutic agent. The presented information is crucial for ensuring the quality, purity, and proper handling of this compound in both research and clinical settings.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of this compound and Fludarabine in Plasma by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. organic-synthesis.com [organic-synthesis.com]

Treosulfan as a prodrug and its activation pathway

An In-depth Technical Guide to Treosulfan as a Prodrug and its Activation Pathway

Executive Summary

This compound is a bifunctional alkylating agent utilized as a conditioning regimen prior to allogeneic hematopoietic stem cell transplantation (alloHSCT).[1][2] Structurally related to busulfan, this compound distinguishes itself by functioning as a pharmacologically inactive prodrug.[3][4] Its cytotoxic and immunosuppressive properties are conferred by its active metabolites, which are generated through a spontaneous, non-enzymatic conversion process dependent on physiological conditions.[5] This guide provides a detailed examination of this compound's activation pathway, the mechanism of action of its active forms, and the experimental methodologies used to characterize these processes.

This compound: The Prodrug Concept

This compound ((2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate) is administered in an inactive form. Unlike many chemotherapeutic agents that require enzymatic activation, typically in the liver, this compound's conversion to its cytotoxic derivatives occurs spontaneously in the aqueous environment of the bloodstream and tissues. This activation is highly sensitive to physiological pH and temperature.

The Activation Pathway: A Spontaneous Two-Step Conversion

Under physiological conditions (pH 7.4 and 37°C), this compound undergoes a sequential, two-step intramolecular nucleophilic substitution, described as an intramolecular Williamson reaction, to form two highly reactive epoxide metabolites.

-

Step 1: Formation of the Monoepoxide Intermediate. this compound first converts to the active monoepoxide intermediate, (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM).

-

Step 2: Formation of the Diepoxide. The monoepoxide (S,S-EBDM) is subsequently converted into the final active diepoxide, (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB).

These epoxy derivatives are the ultimate effectors of this compound's therapeutic action. The conversion process is a critical determinant of the drug's pharmacokinetics and efficacy.

Mechanism of Action of Active Metabolites

The epoxide metabolites, S,S-EBDM and S,S-DEB, are potent bifunctional alkylating agents. Their high reactivity stems from the strained epoxide rings, which are susceptible to nucleophilic attack. The primary cellular target is DNA.

The mechanism proceeds as follows:

-

DNA Alkylation: The epoxides form covalent bonds with nucleophilic sites on DNA bases.

-

Cross-Linking: This bonding results in the formation of both intra- and interstrand DNA cross-links.

-

Cellular Disruption: These cross-links physically obstruct the separation of DNA strands, which is essential for DNA replication and transcription.

-

Apoptosis Induction: The extensive DNA damage overwhelms cellular repair mechanisms, activating the DNA damage response (DDR) pathway, which leads to cell cycle arrest and ultimately programmed cell death (apoptosis).

This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem cells and malignant cells, which underpins its use as a myeloablative conditioning agent.

Quantitative Data

The activation and disposition of this compound are characterized by specific kinetic and pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Patient Population | Reference |

| Terminal Half-life (t½) | ~2 hours | General | |

| 1.8 hours | General | ||

| Volume of Distribution (Vd) | 20-47 L | General | |

| ~41 L | General | ||

| Clearance (CL) | 150-300 mL/min | General | |

| 10.8 L/h/m² (Median) | Thalassemia Major | ||

| Area Under the Curve (AUC) | 1326 mgh/L (Median) | Thalassemia Major (14 g/m²/day) | |

| 1639 ± 237 mg/Lh | Pediatric (14 g/m²/day) | ||

| 4800 mg*h/L | Target for successful pediatric transplant | ||

| Unchanged in Urine | 14-40% of dose within 24h | General | |

| ~42% of dose within 24h | General |

Table 2: Kinetic Data for this compound Activation

| Condition | Parameter | Value | Reference |

| Non-borate buffers | Rate Constant (kobs) | log(kobs) = -7.48 + 0.96 pH | |

| pH 7.4, 37°C | Activation Model | First-order reactions for TREO → S,S-EBDM → S,S-DEB | |

| Temperature Effect | Conversion Rate | 17% increase in rate constant per 1°C increase | |

| In vitro activation | Time for 100% activation | 24 hours at 37°C |

Experimental Protocols

Characterizing the stability, activation, and cytotoxicity of this compound requires specific handling and analytical methods due to its inherent instability under physiological conditions.

Protocol: this compound Stability and Sample Handling

This protocol is essential for accurate pharmacokinetic analysis.

-

Blood Collection: Collect whole blood samples in EDTA-containing tubes.

-

Short-Term Storage/Processing: For immediate processing or storage up to 8 hours, samples can be kept at -20°C.

-

Long-Term Storage: For storage longer than 8 hours, samples must be acidified to prevent spontaneous degradation of this compound.

-

Add 50 µL of 0.35 M citric acid per 1 mL of whole blood or plasma.

-

Verify pH is lowered sufficiently (e.g., to pH 4.5-4.6).

-

Store acidified samples at -20°C or lower. Acidified plasma samples are stable for at least 6 months at -20°C.

-

-

Plasma Separation: Centrifuge blood samples (e.g., 4000 x g for 10 minutes) to separate plasma.

-

Sample Preparation for Analysis: To halt the reaction at the time of analysis, add citric acid to non-acidified samples. To precipitate proteins, add methanol.

Protocol: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HL-60, K562, LNCaP, DU145) in appropriate media (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Drug Preparation and Activation:

-

Option A (Freshly Prepared): Prepare a stock solution of this compound in complete cell culture media. Add various concentrations (e.g., 0.5 µM to 500 µM) directly to the cells.

-

Option B (Pre-activated): To test the fully activated drug, pre-incubate the this compound solution in complete media for 24 hours at 37°C before adding it to the cells. This ensures complete conversion to the active epoxides.

-

-

Cell Treatment: Seed cells in 96-well plates. Add the prepared this compound solutions to achieve the desired final concentrations. Include untreated control wells.

-

Incubation: Incubate the treated cells for specified time points (e.g., 24, 48 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as the WST-1 assay.

-

Add WST-1 reagent to each well.

-

Incubate for a specified time (e.g., 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine parameters like the IC₅₀.

Protocol: Kinetic Analysis of this compound Conversion

This protocol determines the rate of this compound's conversion to its metabolites.

-

Reaction Setup: Incubate a known concentration of this compound (e.g., 200 µM) in a buffered solution (e.g., phosphate-buffered saline, PBS) at a constant pH (e.g., 7.2 or 7.4) and temperature (37°C).

-

Time-Point Sampling: Collect aliquots (e.g., 40 µL) from the reaction mixture at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Reaction Quenching: Immediately stop the conversion in each aliquot by adding a quenching agent, such as a citric acid solution (e.g., 10 µL of 50-75 mM citric acid), to lower the pH.

-

Sample Preparation: Add an internal standard (e.g., codeine) and precipitate proteins if necessary (e.g., with methanol).

-

Quantification: Analyze the concentration of remaining this compound in each sample using a validated analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Kinetic Analysis: Plot the natural logarithm of the this compound concentration versus time. For a first-order reaction, this plot will be linear. Calculate the first-order rate constant (k) from the slope of the line (slope = -k).

Conclusion

This compound's unique activation pathway, which is spontaneous and non-enzymatic, sets it apart from other alkylating agents. Its conversion to the highly reactive epoxides S,S-EBDM and S,S-DEB is critically dependent on physiological pH and temperature. These metabolites exert a potent cytotoxic effect through DNA alkylation and cross-linking, leading to apoptosis. A thorough understanding of this activation mechanism, supported by robust pharmacokinetic data and precise experimental protocols, is fundamental for optimizing its clinical use, particularly in the context of personalized dosing strategies for hematopoietic stem cell transplantation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. Pharmacokinetics and Pharmacodynamics of this compound in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

In-depth literature review on Treosulfan's applications in oncology

An In-depth Technical Guide on the Applications of Treosulfan in Oncology

Introduction

This compound is a bifunctional alkylating agent, structurally related to busulfan (B1668071), that serves as a cornerstone in modern oncological treatment, particularly as a conditioning agent prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] Initially developed for the treatment of ovarian cancer, its application has significantly expanded due to its favorable toxicity profile compared to traditional myeloablative agents.[3][4] As a prodrug, this compound is converted into active epoxide compounds that exert cytotoxic and immunosuppressive effects, making it a valuable component of conditioning regimens for both malignant and non-malignant hematological diseases in adult and pediatric populations.[5] This technical guide provides a comprehensive review of this compound's mechanism of action, pharmacokinetics, clinical applications, and safety profile, with a focus on its role in conditioning therapy for HSCT.

Mechanism of Action

This compound is a water-soluble, pharmacologically inactive prodrug. Its cytotoxic activity is dependent on its spontaneous, non-enzymatic conversion under physiological pH and temperature into active epoxide metabolites: (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate and L-diepoxybutane. These highly reactive epoxides function as alkylating agents, forming covalent bonds and creating intra- and interstrand cross-links in the DNA of rapidly dividing cells. This DNA damage disrupts normal cellular functions, including replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Beyond its cytotoxic effects on malignant cells, this compound possesses potent immunosuppressive properties. It depletes hematopoietic progenitor cells, T-lymphocytes, and Natural Killer (NK) cells, which is critical for preventing graft rejection and graft-versus-host disease (GVHD) in the context of allo-HSCT. This dual mechanism of myeloablation and immunosuppression allows it to effectively clear bone marrow space for the engraftment of donor stem cells.

Figure 1: Mechanism of Action of this compound.

Pharmacokinetics and Pharmacodynamics

This compound is administered intravenously, with peak plasma levels reached at the end of the infusion. It exhibits a short terminal half-life of approximately 2 hours. A significant portion of the unchanged drug (14-40%) is excreted in the urine within 24 hours. Pharmacokinetic studies have revealed wide interindividual variability in key parameters such as Area Under the Curve (AUC) and clearance (CL), with coefficients of variation reported as high as 64% and 68%, respectively. This variability does not appear to be consistently explained by demographic or biochemical factors, although some studies suggest that lower clearance rates may be associated with poorer overall survival. Unlike busulfan, routine therapeutic drug monitoring for this compound is not standard practice, though its high pharmacokinetic variability suggests it could be an area for future optimization.

| Parameter | Value | Patient Population | Reference |

| Terminal Half-life (t½) | ~2 hours | Adults with solid tumors & Thalassemia patients | |

| Clearance (CL) | Median: 10.8 L/h/m² | Thalassemia patients undergoing HSCT | |

| AUC (14 g/m² dose) | Median: 1,326 mg*h/L | Thalassemia patients undergoing HSCT | |

| AUC (10 g/m² dose) | 977 ± 182 µg·ml⁻¹·h | Adults with advanced solid tumors | |

| AUC (8 g/m² dose) | 708 ± 168 µg·ml⁻¹·h | Adults with advanced solid tumors | |

| Urinary Excretion | 14-40% (unchanged drug in 24h) | Adults with advanced solid tumors | |

| Interindividual Variability (CV%) in AUC | 64% | Thalassemia patients undergoing HSCT |

Table 1: Summary of Key Pharmacokinetic Parameters of this compound.

Clinical Applications and Efficacy

The primary application of this compound in oncology is as a reduced-toxicity conditioning (RTC) agent for allo-HSCT. It is frequently used in combination with fludarabine (B1672870) (Treo/Flu), and sometimes with other agents like thiotepa (B1682881) or low-dose total body irradiation (TBI). This approach offers a balance between a potent anti-neoplastic effect and a more favorable safety profile compared to standard myeloablative conditioning (MAC) regimens.

Hematological Malignancies

This compound-based regimens are effective in treating various hematological malignancies, including Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and Acute Lymphoblastic Leukemia (ALL). A pivotal Phase III clinical trial directly compared a Treo/Flu regimen to a standard Busulfan/Flu regimen in adult patients with AML or MDS at increased risk for standard conditioning. The study demonstrated that this compound was non-inferior to busulfan. Furthermore, the this compound arm showed favorable outcomes in secondary endpoints, including non-relapse mortality (NRM) and graft-versus-host disease-free, relapse-free survival (GRFS).

| Trial / Study | Indication | Regimen | 2-Year Overall Survival | 2-Year Non-Relapse Mortality (NRM) | 2-Year Relapse Incidence | Reference |

| Phase III RCT (MC-FludT.13/L) Final Analysis | AML / MDS | This compound + Fludarabine | 64% | 12.0% | 22.0% | |

| Busulfan + Fludarabine | 51% | 20.4% | 25.2% | |||

| Phase II Long-Term Follow-up | Hematological Malignancies | This compound + Fludarabine | 41.7% (at 12 years) | 22.5% (at 12 years) | 44.5% (at 12 years) | |

| Retrospective Analysis (GETH-TC) | Malignant Diseases (Pediatric) | This compound-based | 61% (5-year OS) | 15% (at 2 years) | 25% (at 2 years) |

Table 2: Comparative Efficacy of this compound-Based Conditioning in Hematological Malignancies.

Pediatric Oncology

This compound is increasingly used in pediatric HSCT for both malignant and non-malignant diseases due to its reduced toxicity profile, which is particularly beneficial for younger patients who are more susceptible to long-term side effects from traditional conditioning agents. Studies in children with primary immunodeficiencies and hematological cancers have shown high rates of engraftment and overall survival with this compound-based, radiation-free regimens.

Experimental Protocols: Treo/Flu Conditioning Regimen

A widely adopted protocol involves the combination of this compound and Fludarabine. While specific dosing can vary based on the trial and patient population (e.g., age, disease), a representative regimen is detailed below.

Patient Population: Adult and pediatric patients with malignant or non-malignant diseases eligible for allo-HSCT.

Conditioning Regimen Protocol:

-

This compound: Administered intravenously at a dose of 10 g/m²/day to 14 g/m²/day for three consecutive days (e.g., Day -6 to Day -4). The infusion is typically given over 2 hours.

-

Fludarabine: Administered intravenously at a dose of 30 mg/m²/day for five consecutive days (e.g., Day -6 to Day -2).

-

Stem Cell Infusion: Allogeneic hematopoietic stem cells are infused on Day 0.

Supportive Care:

-

GVHD Prophylaxis: A standard approach includes a calcineurin inhibitor (e.g., tacrolimus) combined with methotrexate (B535133) administered on days +1, +3, +6, and +11 post-transplant.

-

Infection Prophylaxis: Patients receive prophylactic antimicrobial, antiviral, and antifungal agents according to institutional guidelines.

Figure 2: Standard Workflow for a this compound-Based HSCT Protocol.

Toxicity Profile

This compound is generally considered a reduced-toxicity agent, though it is associated with a range of adverse effects. The most common toxicities include infections, myelosuppression, nausea, stomatitis (inflammation of the mouth lining), vomiting, and diarrhea. A significant advantage of this compound over busulfan is a lower incidence of severe complications such as veno-occlusive disease (VOD) of the liver.

However, studies have highlighted a distinct gonadal toxicity profile. Compared to busulfan, this compound appears to cause milder testicular toxicity, possibly by sparing spermatogonial stem cells. In contrast, it induces severe and often irreversible ovarian toxicity, leading to a significant reduction in primordial follicles.

| Adverse Event | Frequency / Severity | Notes | Reference |

| Infections | Common | Most frequent side effect reported in clinical trials. | |

| Myelosuppression | Expected on-target effect | Leads to anemia, neutropenia, and thrombocytopenia. | |

| Stomatitis / Mucositis | Common | Inflammation of the oral mucosa. | |

| Nausea and Vomiting | Common | Managed with standard antiemetic therapy. | |

| Veno-occlusive Disease (VOD) | Low Incidence | Significantly lower risk compared to busulfan-based regimens. | |

| Skin Toxicity | Common | Often manageable. | |

| Ovarian Toxicity | Severe and Permanent | Causes irreversible reduction of primordial follicles. | |

| Testicular Toxicity | Milder than Busulfan | May spare spermatogonial stem cells. | |

| Secondary Malignancy | Risk Factor | As an alkylating agent, it can cause acute myeloid leukemia. |

Table 3: Summary of this compound Toxicity Profile.

Conclusion

This compound has firmly established itself as a critical component of conditioning therapy for allogeneic hematopoietic stem cell transplantation. Its dual myeloablative and immunosuppressive actions, combined with a favorable toxicity profile—notably a lower risk of VOD compared to busulfan—make it an attractive option for a wide range of patients, including the elderly, those with comorbidities, and pediatric populations. Clinical data, including a large Phase III trial, support its efficacy and safety in treating hematological malignancies. While its high pharmacokinetic variability and specific gonadal toxicity warrant further investigation and careful patient counseling, this compound represents a significant advancement in reducing transplant-related mortality and improving outcomes for patients undergoing HSCT. Future research may focus on personalized dosing strategies based on therapeutic drug monitoring to further optimize its clinical benefits.

References

Early-Stage Research on Treosulfan for Non-Malignant Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and clinical application of Treosulfan for the treatment of various non-malignant diseases. This compound, a bifunctional alkylating agent, is increasingly utilized as a conditioning agent in hematopoietic stem cell transplantation (HSCT) due to its favorable toxicity profile compared to traditional myeloablative regimens.[1][2][3] This document summarizes key quantitative data from clinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a prodrug that is spontaneously converted under physiological conditions into its active epoxide metabolites.[4][5] As an alkylating agent, its primary mechanism of action involves the formation of covalent bonds with nucleophilic sites on DNA, leading to intra- and inter-strand cross-links. This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem cells, making it a suitable agent for conditioning prior to HSCT. Furthermore, this compound exhibits significant immunosuppressive properties, which are crucial for preventing graft rejection and graft-versus-host disease (GVHD).

Application in Non-Malignant Diseases

Hematopoietic cell transplantation is a curative therapy for many non-malignant disorders. However, conventional myeloablative conditioning regimens are associated with high rates of transplant-related mortality (TRM), especially in patients with co-morbidities. This compound-based regimens have emerged as a safer and effective alternative, demonstrating successful engraftment with reduced toxicity in a variety of non-malignant conditions.

Primary Immunodeficiencies (PIDs)

This compound, in combination with fludarabine (B1672870) and sometimes alemtuzumab, has shown excellent results in pediatric patients with PIDs. Studies have reported high overall survival rates and good immune reconstitution with this regimen.

Bone Marrow Failure Syndromes

For patients with inherited bone marrow failure disorders such as Fanconi anemia, Shwachman-Diamond syndrome, and Diamond-Blackfan anemia, this compound-based conditioning has been shown to be effective in establishing donor engraftment with a low toxicity profile and excellent disease-free survival. The reduced toxicity is particularly beneficial in these patient populations, who are often more susceptible to the side effects of conventional chemotherapy.

Hemoglobinopathies

Beta-Thalassemia: this compound-based conditioning has been explored as a safer alternative to busulfan-containing regimens in patients with beta-thalassemia, a population at high risk for veno-occlusive disease. Studies have shown high rates of overall and thalassemia-free survival. Pharmacokinetic studies suggest that this compound exposure levels can predict treatment outcomes, indicating the potential for therapeutic drug monitoring to optimize efficacy.

Sickle Cell Disease (SCD): In children with SCD, a this compound-based conditioning regimen has been shown to be a safe and effective alternative to busulfan-based regimens, leading to high rates of engraftment and survival with low regimen-related toxicity.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative outcomes from key studies investigating this compound-based conditioning in non-malignant diseases.

Table 1: Outcomes of this compound-Based Conditioning in Primary Immunodeficiencies

| Study (Year) | Patient Cohort | Conditioning Regimen | Overall Survival (OS) | Event-Free Survival (EFS) | Acute GVHD (Grade II-IV) | Chronic GVHD |

| Slatter et al. (2018) | 160 children with PID | This compound, Fludarabine, Alemtuzumab | 83% | - | 46% (all grades), 9% (>grade II) | - |

| Dalla Via et al. (2021) | 3 adult patients with PID | This compound, Fludarabine, Alemtuzumab | 100% | - | 0% | - |

Table 2: Outcomes of this compound-Based Conditioning in Bone Marrow Failure Syndromes

| Study (Year) | Patient Cohort | Conditioning Regimen | Overall Survival (OS) | Disease-Free Survival (DFS) | Acute GVHD (Grade III-IV) | Chronic GVHD |

| Burroughs et al. (2014) | 31 patients with various non-malignant diseases (including Fanconi Anemia) | This compound, Fludarabine ± Thymoglobulin | 90% (at 2 years) | - | 10% | 21% |

| Panjwani et al. (2016) | 14 patients with marrow failure disorders | This compound, Fludarabine ± Thymoglobulin | 93% (at 3 years) | - | - | - |

Table 3: Outcomes of this compound-Based Conditioning in Hemoglobinopathies

| Study (Year) | Patient Cohort | Conditioning Regimen | Overall Survival (OS) | Thalassemia-Free/Disease-Free Survival (TFS/DFS) | Graft Failure | TRM |

| Caocci et al. (2008) | 20 patients with Thalassemia Major | This compound, Thiotepa, Fludarabine | 95% (at 2 years) | 85% (at 2 years) | 11% | 5% |

| Mathew et al. (2023) | 77 patients with Beta-Thalassemia Major | This compound, Fludarabine, Thiotepa | ~90% (at 1 year for high exposure group) | ~97% (at 1 year for high exposure group) | Lower in high exposure group | Lower in high exposure group |

| Cappelli et al. (2015) | 15 children with SCD | This compound, Thiotepa, Fludarabine | 100% (at 7 years) | 93% (at 7 years) | 6.7% | 0% |

| Cseh et al. (2023) | 162 pediatric patients with SCD | This compound, Fludarabine | 99.3% (at 2 years) | - | - | - |

Experimental Protocols

Representative Clinical Trial Protocol for Non-Malignant Diseases

This section details a common experimental protocol for HSCT using a this compound-based conditioning regimen, synthesized from multiple reported studies.

-

Patient Eligibility: Patients diagnosed with a non-malignant disease curable by allogeneic HSCT, with a suitable HLA-matched related or unrelated donor.

-

Conditioning Regimen:

-

This compound: 14 g/m² administered as a daily intravenous infusion over 2-3 hours on days -6 through -4 (total dose of 42 g/m²).

-

Fludarabine: 30 mg/m² administered as a daily intravenous infusion over 1 hour on days -6 through -2 (total dose of 150 mg/m²).

-

Thymoglobulin (Rabbit Anti-thymocyte Globulin): Often included for unrelated donor transplants to reduce the risk of GVHD, administered at a total dose of 6 mg/kg over days -4 to -2.

-

-

Hematopoietic Stem Cell Infusion: Performed on day 0.

-

GVHD Prophylaxis: A combination of a calcineurin inhibitor (e.g., tacrolimus) and methotrexate (B535133) is a common prophylactic regimen.

-

Tacrolimus: Initiated on day -2 with the dose adjusted to maintain target trough levels.

-

Methotrexate: Administered on days +1, +3, +6, and +11.

-

-

Supportive Care: Includes antimicrobial prophylaxis, nutritional support, and regular monitoring for viral reactivation.

-

Engraftment and Chimerism Monitoring:

-

Neutrophil and platelet counts are monitored daily to determine engraftment.

-

Chimerism analysis of peripheral blood is performed at regular intervals post-transplant to assess the proportion of donor cells.

-

-

Toxicity and Outcome Assessment:

-

Regimen-related toxicities are graded using standard criteria.

-

The incidence and severity of acute and chronic GVHD are assessed.

-

Long-term follow-up is conducted to determine overall survival, event-free survival, and disease-specific outcomes.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for HSCT with this compound Conditioning

Caption: A typical workflow for HSCT using this compound.

Logical Relationship of this compound Conditioning and Outcomes

Caption: Relationship between this compound and clinical outcomes.

References

- 1. This compound-based conditioning regimens for allogeneic haematopoietic stem cell transplantation in children with non-malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Based Conditioning and Hematopoietic Cell Transplantation for Nonmalignant Diseases: A Prospective Multi-Center Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-based conditioning regimen for allogeneic haematopoietic stem cell transplantation in children with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Treosulfan: A Technical Guide to its Myeloablative and Immunosuppressive Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan is a bifunctional alkylating agent increasingly utilized as a core component of conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] Structurally related to busulfan (B1668071), this compound distinguishes itself through a favorable toxicity profile, particularly reduced rates of hepatic and pulmonary complications.[3][4] This guide provides a comprehensive overview of this compound's mechanism of action, clinical applications, and the experimental protocols that underpin its clinical use.

This compound is a water-soluble prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites.[5] These metabolites exert potent cytotoxic effects through DNA alkylation, leading to the myeloablative and immunosuppressive activity required for successful donor stem cell engraftment. Its efficacy has been demonstrated in both malignant and non-malignant hematological disorders, positioning it as a valuable alternative to traditional conditioning agents, especially in pediatric and elderly patient populations or those with comorbidities.

Mechanism of Action: Myeloablation and Immunosuppression

This compound's therapeutic effects are rooted in its non-enzymatic conversion to highly reactive epoxide intermediates: (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and L-diepoxibutane (S,S-DEB). This conversion is pH and temperature-dependent.

The primary mechanism involves the alkylation of DNA by these active epoxides. They form covalent bonds with nucleophilic sites on DNA, leading to the formation of intra- and inter-strand cross-links. This extensive DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem cells, which explains its potent myeloablative properties.

Beyond its myeloablative capacity, this compound exhibits significant immunosuppressive effects. It effectively depletes host immune cells, including T-lymphocytes and NK cells, which is crucial for preventing graft rejection. Preclinical studies in mice have shown that this compound is more effective at depleting splenic B and T cells compared to busulfan and cyclophosphamide. This profound immunosuppression creates a receptive environment for the engraftment of donor hematopoietic stem cells.

Clinical Applications and Efficacy

This compound is primarily used in combination with other agents, most commonly fludarabine (B1672870), in conditioning regimens for allo-HSCT. This combination has been investigated in a range of hematological malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), as well as non-malignant disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from various clinical trials investigating this compound-based conditioning regimens.

Table 1: Efficacy of this compound-Based Conditioning Regimens in Hematological Malignancies

| Study/Trial | Patient Population | N | Conditioning Regimen | Median Follow-up (months) | Overall Survival (OS) | Event-Free Survival (EFS) / Progression-Free Survival (PFS) | Non-Relapse Mortality (NRM) | Relapse Incidence (RI) |

| AlloTreo Phase 2 | Hematological Diseases | 108 | This compound (42 g/m²) + Fludarabine | 144 | 41.7% (at 12 years) | 31.7% (at 12 years) | 22.5% (at 12 years) | 44.5% (at 12 years) |

| Phase 2 (MDS) | Myelodysplastic Syndromes | 52 | This compound (42 g/m²) + Fludarabine | 24 | 47% (at 2 years) | 43% (at 2 years) | 19-20% (at 1 year) | - |

| Phase 3 (vs. Busulfan) | AML/MDS (older/comorbid) | 570 | This compound vs. Busulfan + Fludarabine | 36 | 66.8% vs 56.3% | 59.5% vs 49.7% | 14.2% vs 21.0% | - |

| FT14 Interim Analysis | AML in CR1 | 62 | This compound (42 g/m²) + Fludarabine | 12 | - | 88% (Leukemia-Free Survival) | - | "very low" |

| US Phase 2 | AML/MDS | 60 | This compound (36-42 g/m²) + Fludarabine | 22 | - | 58% (at 2 years) | 8% (at 2 years) | 33% (at 2 years) |

Table 2: Efficacy of this compound-Based Conditioning in Non-Malignant Diseases

| Study/Trial | Patient Population | N | Conditioning Regimen | Median Follow-up (months) | Overall Survival (OS) | Event-Free Survival (EFS) | Graft Failure |

| Prospective Multi-Center Trial | Non-Malignant Diseases | 31 | This compound (42 g/m²) + Fludarabine ± Thymoglobulin | 24 | 90% (at 2 years) | - | 0% (primary) |

| Phase 2 (vs. Busulfan) | Pediatric Non-Malignant | 101 | This compound vs. Busulfan + Fludarabine | >12 | 96.1% vs 88.0% | - | 21.6% vs 4% |

Table 3: Toxicity Profile of this compound-Based Regimens

| Study/Trial | Grade ≥ 3 Mucositis | Grade ≥ 3 Hepatic Toxicity (e.g., VOD) | Acute GvHD (Grade II-IV) | Chronic GvHD |

| AlloTreo Phase 2 | Not specified | Not specified | 27.8% | 40.7% (at 12 years) |

| Phase 2 (MDS) | "very low" | 4% (moderate VOD) | - | - |

| Prospective Multi-Center Trial | 10% | 0% | 62% | 21% (at 2 years) |

| US Phase 2 | Not specified | Not specified | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for this compound-based conditioning regimens.

Clinical Trial Protocol: this compound/Fludarabine Conditioning for Allo-HSCT

This protocol is a composite based on several published phase II and III trials.

-

Patient Selection:

-

Inclusion Criteria: Patients with hematological malignancies (e.g., AML, MDS) or non-malignant diseases requiring allo-HSCT. Age and comorbidity scores (e.g., HCT-CI) are often used for stratification.

-

Exclusion Criteria: Severe organ dysfunction (cardiac, pulmonary, hepatic, renal) not related to the underlying disease, active uncontrolled infections, and poor performance status.

-

-

Conditioning Regimen:

-

This compound Administration: Intravenous (IV) infusion of 10-14 g/m²/day for three consecutive days (typically days -6 to -4 or -4 to -2) prior to stem cell infusion (Day 0). The total dose is usually 30-42 g/m².

-

Fludarabine Administration: IV infusion of 30 mg/m²/day for five consecutive days (typically days -6 to -2).

-

Additional Immunosuppression: For unrelated donor transplants, anti-thymocyte globulin (ATG) may be administered to further reduce the risk of graft-versus-host disease (GvHD). A common dose is 10 mg/kg over 2-3 days.

-

-

Hematopoietic Stem Cell Infusion:

-

Donor stem cells (from peripheral blood, bone marrow, or cord blood) are infused on Day 0.

-

-

GvHD Prophylaxis:

-

A combination of a calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) and a short course of methotrexate (B535133) is standard.

-

-

Supportive Care:

-

Prophylaxis against bacterial, viral, and fungal infections.

-

Monitoring of blood counts, organ function, and for signs of toxicity and GvHD.

-

In Vitro and Preclinical Protocols

Preclinical studies are essential for elucidating the mechanisms of action and differential toxicity of conditioning agents.

-

In Vitro Cytotoxicity Assays:

-

Cell Lines: Hematopoietic cell lines (e.g., HL-60, K562) are cultured under standard conditions.

-

Drug Preparation: this compound is pre-incubated at 37°C for 24 hours to ensure complete activation to its epoxide metabolites.

-

Treatment: Cells are exposed to varying concentrations of activated this compound.

-

Viability Assessment: Cell viability is measured using assays such as MTT or trypan blue exclusion after a defined incubation period.

-

-

Animal Models for Myeloablation and Immunosuppression:

-

Animal Strain: BALB/c mice are commonly used.

-

Drug Administration: Mice are treated with myeloablative, sublethal doses of this compound (e.g., 3 x 1000 mg/kg intraperitoneally).

-

Myeloablation Assessment: Bone marrow cellularity is assessed at different time points post-treatment. Colony-forming unit (CFU) assays for granulocyte-macrophages (CFU-GM) are performed on marrow cells to quantify hematopoietic progenitor function.

-

Immunosuppression Assessment: Spleens are harvested, and splenocytes are analyzed by flow cytometry to determine the depletion of B and T cell populations. T-cell responsiveness to allogeneic stimuli can be assessed in mixed lymphocyte reactions.

-

Conclusion

This compound has emerged as a cornerstone of modern conditioning regimens for allo-HSCT. Its dual myeloablative and immunosuppressive properties, coupled with a favorable safety profile, make it a versatile agent for a broad spectrum of patients. The extensive clinical data, summarized herein, demonstrates its efficacy in achieving durable engraftment and favorable long-term outcomes. The provided experimental protocols offer a framework for further research into optimizing its use and exploring novel combinations. As our understanding of its pharmacokinetics and pharmacodynamics continues to grow, this compound is poised to play an even more significant role in improving the safety and success of hematopoietic stem cell transplantation.

References

- 1. Reduced-toxicity conditioning with this compound and fludarabine in allogeneic hematopoietic stem cell transplantation for myelodysplastic syndromes: final results of an international prospective phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound/fludarabine: a new conditioning regimen in allogeneic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound-Based Conditioning Regimen Prior to Allogeneic Stem Cell Transplantation: Long-Term Results From a Phase 2 Clinical Trial [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

Cellular Uptake and Intracellular Fates of Treosulfan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Treosulfan, a bifunctional alkylating agent, serves as a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to its active epoxy metabolites. These highly reactive species are central to its cytotoxic and myeloablative effects, primarily through the alkylation of DNA. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake of this compound and its metabolites, their principal intracellular targets, and the subsequent molecular signaling pathways that determine the cellular fate. While the primary mechanism of action through DNA damage is well-established, this document also explores evidence for other potential intracellular interactions and outlines the experimental methodologies employed to elucidate these processes. Quantitative data from published studies are summarized to provide a comparative perspective.

Introduction

This compound (L-threitol-1,4-bismethanesulfonate) is increasingly utilized as a conditioning agent in hematopoietic stem cell transplantation (HSCT) due to its favorable toxicity profile compared to traditional alkylating agents like busulfan.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical transformation into reactive epoxide metabolites, namely (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) and (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB).[3][4] Understanding the mechanisms by which this compound and its active metabolites enter cells and interact with intracellular components is critical for optimizing its clinical application and developing novel therapeutic strategies.

Cellular Uptake and Transport

The precise mechanism of this compound's entry into cells has not been definitively elucidated through direct experimental studies. However, indirect evidence suggests that the parent compound, being hydrophilic, likely crosses biological membranes with relative ease.[5] This is supported by its pharmacokinetic properties, including observed tubular reabsorption following glomerular filtration, which implies efficient membrane passage. It is hypothesized that cellular uptake occurs primarily through passive diffusion , driven by the concentration gradient between the extracellular and intracellular environments. There is currently no direct evidence to suggest the involvement of specific active transport proteins in the uptake of this compound.

The active epoxy metabolites, being smaller and highly reactive molecules, are also presumed to readily diffuse across cellular membranes. Their high reactivity, however, suggests that their intracellular distribution and target engagement are likely rapid and localized.

Intracellular Activation and Metabolites

This compound itself is a pharmacologically inactive prodrug. Its activation is a spontaneous, non-enzymatic process that is dependent on physiological pH and temperature. This conversion occurs sequentially, first forming a monoepoxide intermediate and subsequently the more reactive L-diepoxybutane (DEB).

Figure 1. Intracellular activation pathway of this compound.

Intracellular Targets

The primary intracellular target of this compound's active epoxy metabolites is DNA . Other potential intracellular targets, such as proteins, are also recognized.

DNA Alkylation and Cross-Linking

The electrophilic epoxide groups of the active metabolites react with nucleophilic sites on DNA bases, leading to DNA alkylation. As bifunctional agents, they can react with two different sites, resulting in the formation of both intrastrand and interstrand DNA cross-links . These cross-links are highly cytotoxic as they physically obstruct essential cellular processes like DNA replication and transcription.

Protein Adducts

The reactive epoxy metabolites of this compound can also form covalent adducts with cellular proteins. While a comprehensive proteomic analysis of this compound-induced protein adducts is not yet available, studies have identified adducts with hemoglobin. Specifically, N-terminal valine adducts in hemoglobin have been characterized and are utilized as biomarkers to monitor patient exposure to the active metabolites of this compound. The broader implications of protein adduction on cellular function and potential off-target effects remain an area for further investigation.

Signaling Pathways and Cellular Responses

The extensive DNA damage induced by this compound's metabolites triggers a cascade of cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts and cross-links activates the DNA Damage Response (DDR) pathway. This complex signaling network is initiated by sensor proteins that recognize DNA lesions. While the specific involvement of key DDR kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) in the response to this compound-induced damage has not been directly elucidated, their activation is a hallmark of the response to DNA cross-linking agents. Activation of these kinases leads to the phosphorylation of a multitude of downstream targets that coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.

Figure 2. Overview of this compound-induced cellular response.

Apoptosis Signaling Pathway

This compound-induced apoptosis has been shown to proceed through the activation of key effector molecules. In acute myeloid leukemia (AML) cells, treatment with this compound leads to:

-

Activation and membrane translocation of Protein Kinase C delta (PKC-δ) .

-

Proteolytic activation of Caspase-3 , a critical executioner caspase in the apoptotic cascade.

The activation of Caspase-3 signifies the commitment of the cell to undergo apoptosis, leading to the cleavage of various cellular substrates and the characteristic morphological changes of programmed cell death.

Figure 3. This compound-induced apoptosis signaling pathway.

Quantitative Data

Quantitative data on the cellular uptake and intracellular concentrations of this compound and its metabolites are limited. However, pharmacokinetic studies in patients have provided valuable information on plasma concentrations and clearance rates.

| Parameter | Value | Patient Population | Reference |

| This compound Pharmacokinetics | |||

| Terminal Half-life | ~2 hours | Pediatric and Adult | |

| Volume of Distribution | 20-47 L | Adult | |

| Clearance | 150-300 mL/min | Adult | |

| Metabolite Plasma Concentrations | |||

| S,S-EBDM (Monoepoxide) | ~100-fold lower than this compound | Pediatric | |

| S,S-DEB (Diepoxide) | Below detection limit (< 0.8 μM) | Pediatric | |

| Biomarker of Exposure | |||

| N-terminal valine adducts (pyr-Val) | Mean increase: 245.3 ± 89.6 pmol/g globin | Transplant Recipients | |

| N-terminal valine adducts (THB-Val) | Mean increase: 210 ± 78.5 pmol/g globin | Transplant Recipients |

Experimental Protocols

General Protocol for In Vitro Cellular Uptake Assay

This protocol provides a general framework for assessing the cellular uptake of this compound. Specific details may need to be optimized for different cell lines and experimental questions.

Figure 4. Experimental workflow for a cellular uptake assay.

Methodology:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and proliferate overnight.

-

Drug Incubation: Treat cells with various concentrations of this compound for defined periods.

-

Washing: After incubation, aspirate the drug-containing medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound, extracellular drug.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.

-

Quantification: Analyze the cell lysates to quantify the intracellular concentration of this compound and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

-

Normalization: Normalize the quantified intracellular drug concentration to the cell number or total protein concentration in each sample to account for variations in cell density.

General Protocol for Identification of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins that are covalently modified by this compound's reactive metabolites.

Figure 5. Workflow for identifying protein adducts.

Methodology:

-

Treatment: Incubate cultured cells or a protein extract with this compound to allow for the formation of protein adducts.

-

Protein Isolation: Isolate the total protein from the treated sample.

-

Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The software should be configured to search for peptides with specific mass shifts corresponding to the addition of the this compound metabolites.

-

Identification: Identify the proteins and specific amino acid residues that have been modified.

Conclusion and Future Directions

The cytotoxic effects of this compound are primarily mediated by its active epoxy metabolites, which cause extensive DNA damage, leading to cell cycle arrest and apoptosis. While DNA is the main intracellular target, the formation of protein adducts has also been observed and warrants further investigation to understand their potential contribution to the drug's overall mechanism of action and toxicity profile. The cellular uptake of this compound is thought to occur via passive diffusion, although direct experimental confirmation is needed.

Future research should focus on:

-

Elucidating the precise cellular uptake mechanisms of this compound and its metabolites.

-

Conducting comprehensive proteomic studies to identify the full spectrum of intracellular protein targets.

-

Further dissecting the downstream signaling pathways activated by this compound-induced cellular stress.

-

Determining the quantitative binding affinities of the epoxy metabolites to their various intracellular targets.

A deeper understanding of these molecular processes will be invaluable for the rational design of improved therapeutic regimens and for predicting patient responses to this compound-based therapies.

References

- 1. In Vitro Study of the Enzymatic and Nonenzymatic Conjugation of this compound with Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Based Conditioning and Hematopoietic Cell Transplantation for Nonmalignant Diseases: A Prospective Multi-Center Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Proposed Therapeutic Range of this compound in Reduced Toxicity Pediatric Allogeneic Hematopoietic Stem Cell Transplant Conditioning: Results From a Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Investigations into Treosulfan Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Treosulfan, a prodrug of a bifunctional alkylating agent, is a cornerstone in conditioning regimens for allogeneic hematopoietic stem cell transplantation and shows efficacy in the treatment of various malignancies, including ovarian cancer.[1][2] As with all chemotherapeutic agents, the development of drug resistance is a significant clinical challenge. This technical guide synthesizes the current understanding of the potential mechanisms underlying this compound resistance. Drawing parallels from the well-characterized resistance pathways of structurally similar alkylating agents like busulfan (B1668071) and melphalan, this document explores the probable molecular adaptations that may contribute to a this compound-resistant phenotype. Key areas of investigation include the role of the cellular detoxification system, alterations in DNA repair pathways, and the evasion of apoptosis. This guide also provides detailed experimental protocols and conceptual workflows to facilitate further research into this critical area of oncology.

Introduction to this compound and its Mechanism of Action

This compound is a water-soluble prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites, primarily L-diepoxybutane (DEB) and its monoepoxide intermediate.[3] These highly reactive epoxides function as alkylating agents, forming covalent bonds with nucleophilic sites on DNA. This leads to the formation of DNA monoadducts and, crucially, interstrand cross-links.[3] These cross-links impede DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, which accounts for this compound's cytotoxic effects.[3] Unlike its structural analog busulfan, this compound's metabolism is not significantly dependent on enzymatic conjugation with glutathione (B108866) (GSH), a key distinction that may influence its resistance profile.

Putative Mechanisms of this compound Resistance

While direct research on acquired this compound resistance is limited, studies on analogous alkylating agents, particularly busulfan, provide a strong foundation for hypothesizing the likely mechanisms. Evidence of cross-resistance between busulfan and this compound further supports this correlative approach.

Alterations in Drug Metabolism and Efflux

A notable characteristic of this compound is its apparent resistance to detoxification via glutathione conjugation. This suggests that upregulation of glutathione S-transferases (GSTs), a common resistance mechanism for busulfan, may not be a primary driver of this compound resistance. However, the potential involvement of other cellular detoxification pathways cannot be entirely ruled out.

Although not yet demonstrated for this compound, ATP-binding cassette (ABC) transporters are well-known mediators of multidrug resistance, actively effluxing a wide range of chemotherapeutic agents from cancer cells. The role of these transporters in potential this compound resistance remains an open area for investigation.

Enhanced DNA Repair

Given that this compound's cytotoxicity is mediated by DNA damage, it is highly probable that cancer cells can develop resistance by upregulating their DNA repair capacity. Several DNA repair pathways are implicated in the removal of alkylating agent-induced DNA lesions:

-

Nucleotide Excision Repair (NER): This pathway is responsible for repairing bulky DNA adducts, including the types of lesions induced by alkylating agents.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for the repair of DNA double-strand breaks, which can be a consequence of interstrand cross-links.

-

Base Excision Repair (BER): This pathway is involved in the repair of smaller DNA base modifications.

An upregulation of the genes and proteins involved in these pathways could lead to more efficient removal of this compound-induced DNA damage, thereby mitigating its cytotoxic effects.

Evasion of Apoptosis

The ultimate fate of a cancer cell treated with this compound is the induction of apoptosis. Consequently, alterations in apoptotic signaling pathways are a likely mechanism of resistance. Research on busulfan-resistant leukemia cell lines has revealed a constitutive upregulation of anti-apoptotic proteins from the Bcl-2 family (e.g., BCL-XL, BCL2) and a downregulation of pro-apoptotic proteins (e.g., BIK, BNIP3). A similar mechanism is plausible for this compound resistance.

Furthermore, studies have shown that this compound-induced apoptosis in acute myeloid leukemia (AML) cells is associated with the activation of Protein Kinase C (PKC). Inhibition of PKC has been demonstrated to reduce this compound-induced apoptosis, suggesting that modulation of this signaling pathway could also contribute to a resistant phenotype.

Data on Cross-Resistance and Differential Cytotoxicity

The following table summarizes in vitro cytotoxicity data for this compound and Busulfan across a panel of pediatric tumor cell lines, highlighting the observed cross-resistance.

| Cell Line Type | 50% Growth Inhibition (IC50) - this compound (µmol/L) | 50% Growth Inhibition (IC50) - Busulfan (µmol/L) | Relative Sensitivity |

| Leukemia | 0.73 - 2.81 | 2.81 - >5,000 | Most Sensitive |

| Ewing Tumor | Data not specified | Data not specified | Second Most Sensitive |

| Neuroblastoma | Data not specified | Data not specified | Less Sensitive |

| Osteosarcoma | 608 | >5,000 | Most Resistant |

Data adapted from a study on pediatric tumor cell lines, demonstrating that cell lines with inherent resistance to busulfan also exhibit resistance to this compound.

Experimental Protocols for Investigating this compound Resistance

The following are detailed methodologies for key experiments that can be employed to investigate the mechanisms of this compound resistance.